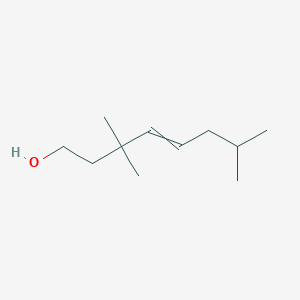
3,3,7-Trimethyloct-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7-Trimethyloct-4-en-1-ol is an organic compound with the molecular formula C11H22O It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyloct-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of appropriate alkenes with organometallic reagents, followed by hydrolysis. For instance, the reaction of 3,3,7-trimethyloct-4-en-1-yl magnesium bromide with water can yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of related compounds under controlled conditions. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7-Trimethyloct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3,3,7-Trimethyloct-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism by which 3,3,7-Trimethyloct-4-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the double bond can participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trimethyloct-6-en-1-ol: Known for its use as a fragrance ingredient.
3,7-Dimethyloct-6-en-1-ol: Another unsaturated alcohol with similar structural features.
Uniqueness
3,3,7-Trimethyloct-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a double bond and a hydroxyl group in a specific position makes it valuable for various applications, particularly in the synthesis of specialized organic compounds.
Propriétés
Numéro CAS |
188979-78-4 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
3,3,7-trimethyloct-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)8-9-12/h5,7,10,12H,6,8-9H2,1-4H3 |
Clé InChI |
VKIBDWQNLDKQIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CC(C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


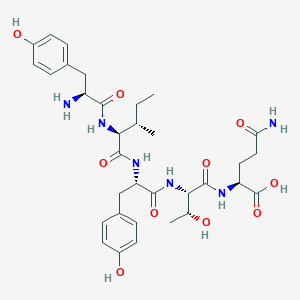
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
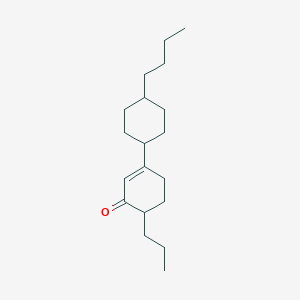
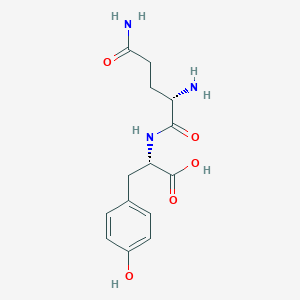
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
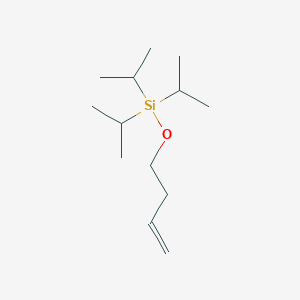
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
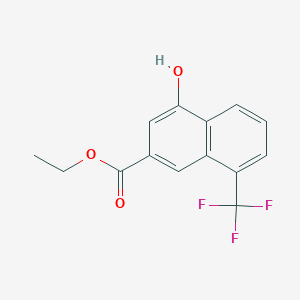
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)


![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

